molecular formula C5H11NOS B12826564 S-Ethyl (S)-2-aminopropanethioate

S-Ethyl (S)-2-aminopropanethioate

Cat. No.: B12826564
M. Wt: 133.21 g/mol
InChI Key: FICQFYOAPJOCPK-BYPYZUCNSA-N
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Description

S-Ethyl (S)-2-aminopropanethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further connected to a 2-aminopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl (S)-2-aminopropanethioate can be achieved through several methods. One common approach involves the reaction of ethyl thiolacetate with 2-aminopropanol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminopropanol attacks the carbonyl carbon of ethyl thiolacetate, leading to the formation of the thioester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl (S)-2-aminopropanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl thioesters.

Scientific Research Applications

S-Ethyl (S)-2-aminopropanethioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Ethyl (S)-2-aminopropanethioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze thioester bond formation or cleavage. It may also interact with proteins and other biomolecules, leading to modifications that affect their function.

Comparison with Similar Compounds

Similar Compounds

  • S-Phenyl (S)-2-aminopropanethioate
  • S-Benzyl (S)-2-aminopropanethioate
  • S-Methyl (S)-2-aminopropanethioate

Uniqueness

S-Ethyl (S)-2-aminopropanethioate is unique due to its specific ethyl group attached to the sulfur atom, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

S-ethyl (2S)-2-aminopropanethioate

InChI

InChI=1S/C5H11NOS/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1

InChI Key

FICQFYOAPJOCPK-BYPYZUCNSA-N

Isomeric SMILES

CCSC(=O)[C@H](C)N

Canonical SMILES

CCSC(=O)C(C)N

Origin of Product

United States

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